4-bromo-1-(4-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The bromo and nitrobenzyl groups attached to the pyrazole ring suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with a bromo group attached at the 4-position and a nitrobenzyl group attached at the 1-position . The presence of these functional groups could influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The bromo and nitrobenzyl groups in “this compound” could potentially undergo various chemical reactions. For instance, the bromo group could participate in nucleophilic substitution reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromo and nitrobenzyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine, a tricyclic system, through a series of chemical reactions involving 2-nitrobenzyl bromide and dimethyl pyrazole-3,5-dicarboxylate (Cecchi & Filacchioni, 1983). Additionally, 4-bromo-1H-1-tritylpyrazole has been used in the Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-1H-pyrazoles, indicating its versatility in organic synthesis (Ichikawa et al., 2010).
Organic Intermediates and Crystallography
The compound also serves as an important organic intermediate with applications in crystallography. Studies involving 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a related compound, have been conducted to understand its crystal structure and conformational analysis through X-ray diffraction and Density Functional Theory (DFT) (Yang et al., 2021). This highlights the compound's significance in studying molecular structures and conformations.
Mechanism of Action
The mechanism of action of “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole” would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on its use, it’s difficult to predict the mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFRPYOCRNXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.